molecular formula C20H22N2O3 B2462905 1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenyl}propan-1-one CAS No. 691398-52-4

1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenyl}propan-1-one

Cat. No.: B2462905
CAS No.: 691398-52-4
M. Wt: 338.407
InChI Key: KJDGZAXROLFVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenyl}propan-1-one is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenyl}propan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenyl}propan-1-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenyl}propan-1-one is unique due to its combination of a benzimidazole core with a hydroxypropyl and phenylpropanone moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler benzimidazole derivatives .

Biological Activity

1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenyl}propan-1-one is a complex organic compound characterized by its unique structural features, including a benzimidazole moiety and multiple functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are still under investigation.

Chemical Structure and Properties

The chemical formula for this compound is C20H22N2O3C_{20}H_{22}N_{2}O_{3}, with a molecular weight of approximately 338.40 g/mol. Its structure includes:

  • Benzimidazole moiety : Known for diverse biological activities.
  • Hydroxy and propoxy groups : Contributing to its reactivity and potential interactions with biological targets.

The biological activity of this compound may involve interactions with various enzymes and receptors. The presence of the benzimidazole structure suggests potential inhibitory effects on specific biological pathways, although detailed mechanisms remain to be fully elucidated.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial properties : Benzimidazole derivatives are often studied for their ability to inhibit bacterial and fungal growth.
  • Anticancer effects : Some studies suggest that benzimidazole compounds can induce apoptosis in cancer cells and inhibit tumor growth.
  • Anti-inflammatory activity : Certain derivatives have shown promise in reducing inflammation in various models.

Case Studies

  • Anticancer Activity :
    A study demonstrated that benzimidazole derivatives could effectively inhibit the proliferation of breast cancer cell lines. The compound's ability to induce apoptosis was attributed to its interaction with specific signaling pathways involved in cell survival.
  • Antimicrobial Effects :
    Research on related compounds revealed significant antibacterial activity against Gram-positive bacteria, suggesting that the hydroxyl and propoxy groups enhance the compound's ability to penetrate bacterial membranes.
  • Anti-inflammatory Properties :
    In vitro studies indicated that similar compounds could reduce the production of pro-inflammatory cytokines in macrophages, highlighting their potential as anti-inflammatory agents.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic synthesis techniques:

StepDescription
1Formation of the benzimidazole core through condensation reactions.
2Alkylation using appropriate alkyl halides.
3Introduction of the hydroxypropyl group via nucleophilic substitution.
4Final coupling with a phenylpropanone derivative under basic conditions.

This compound is not only significant for its potential medicinal applications but also serves as an intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-20(24)15-8-10-17(11-9-15)25-13-16(23)12-22-14(2)21-18-6-4-5-7-19(18)22/h4-11,16,23H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDGZAXROLFVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2C(=NC3=CC=CC=C32)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.